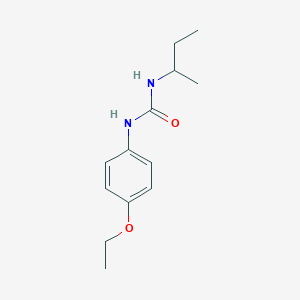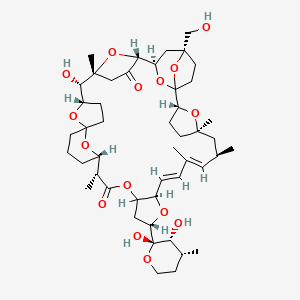
Pectenotoxin 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pectenotoxin 4 is a natural product found in Mizuhopecten yessoensis with data available.
Aplicaciones Científicas De Investigación
Cytoskeletal Disruption and Toxicity
Pectenotoxin 4, a derivative of pectenotoxin-2, has been studied for its toxicological effects. It is found to cause cytoskeletal disruption in eukaryotic cells, a key mechanism of its induced toxicity. Specifically, pectenotoxin-6, a derivative, leads to time- and dose-dependent depolymerization of F-actin in neuroblastoma cells without significantly affecting specific signal transduction pathways, cell survival rate, or inducing apoptosis at micromolar concentrations (Leira et al., 2002).
Influence on Actin Cytoskeleton
Pectenotoxins, including pectenotoxin-4, have shown a remarkable ability to depolymerize the actin cytoskeleton and modify the shape of living cells. This activity is significantly influenced by the presence or absence of an intact lactone ring in their structure, indicating a structure-activity relationship for these compounds (Ares et al., 2007).
Disruption of Actin by Macrolides
Pectenotoxins, including variants like pectenotoxin-4, disrupt actin filaments by a capping effect, although other activities such as sequestration of actin are also considered possible. They induce apoptosis more in tumor cells than in normal cells, suggesting potential applications in studying new chemotherapy agents and actin cytoskeleton dynamics with clinical implications (Espiña & Rubiolo, 2008).
Synthetic Studies
The complexity of pectenotoxins, including pectenotoxin-4, has been a challenge in synthetic chemistry. Only a few total syntheses have been reported, underscoring the intricate nature of these compounds and the precision required in the synthesis processes (Halim & Brimble, 2006).
Marine Environment and Toxin Profiles
Pectenotoxins, including pectenotoxin-4, have been studied in various marine environments, including the Yellow Sea. Their profiles and presence in marine ecosystems are of significant interest due to their accumulation in shellfish and potential implications for marine life and human consumption (Li et al., 2010).
Propiedades
| 97560-26-4 | |
Fórmula molecular |
C47H70O15 |
Peso molecular |
875 g/mol |
Nombre IUPAC |
(2R,5R,7R,8E,10E,12R,14S,19R,20S,27S,28S,29R,32R,33R,35R)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-35-(hydroxymethyl)-5,7,9,19,29-pentamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione |
InChI |
InChI=1S/C47H70O15/c1-26-9-10-32-34(21-37(55-32)47(53)39(50)28(3)13-19-54-47)56-41(52)29(4)31-8-7-14-45(57-31)16-11-33(58-45)40(51)43(6)23-30(49)38(61-43)35-24-44(25-48)17-18-46(59-35,62-44)36-12-15-42(5,60-36)22-27(2)20-26/h9-10,20,27-29,31-40,48,50-51,53H,7-8,11-19,21-25H2,1-6H3/b10-9+,26-20+/t27-,28+,29+,31-,32+,33-,34?,35+,36+,37-,38-,39+,40-,42+,43+,44+,45?,46?,47+/m0/s1 |
Clave InChI |
KJWMGLBVDNMNQW-GIUXHGRCSA-N |
SMILES isomérico |
C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2CC3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)C56CC[C@@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CCC9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)CO)C)C)/C)O |
SMILES |
CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)CO)C)C)C)O |
SMILES canónico |
CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)CO)C)C)C)O |
Sinónimos |
pectenotoxin 4 pectenotoxin-4 PTX4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




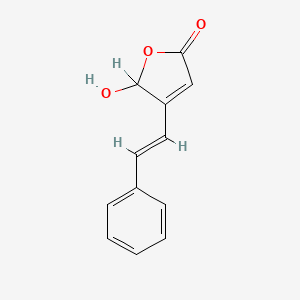
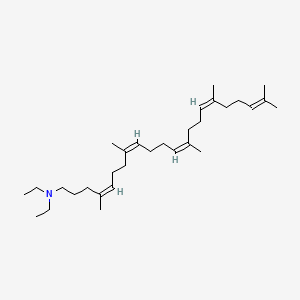

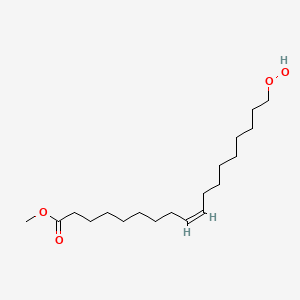

![(4Z,6Z,13E,21Z,23Z)-11-ethyl-25-methoxy-4,6,8,12,16,18,21-heptamethyl-10,26-dioxa-2-azatricyclo[15.8.1.09,19]hexacosa-4,6,13,21,23-pentaene-3,15-dione](/img/structure/B1240144.png)


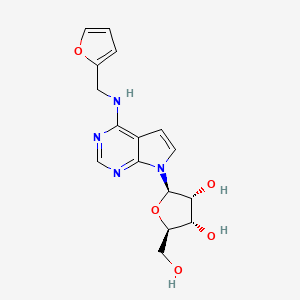
![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B1240151.png)
![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B1240153.png)
